Home > Products > Screening Compounds P3667 > Imiquimod N-Oxide
Imiquimod N-Oxide -

Imiquimod N-Oxide

Catalog Number: EVT-13567679
CAS Number:
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imiquimod N-Oxide is a derivative of imiquimod, a well-known immune response modifier primarily used in dermatology for its antiviral and antitumor properties. Imiquimod itself is classified as a toll-like receptor 7 agonist, which activates the immune system to combat various skin conditions, including genital warts and superficial basal cell carcinoma. The compound is commercially available under brand names such as Aldara and Zyclara and is recognized for its role in stimulating the innate immune response through the production of cytokines like interferon-alpha, interleukin-6, and tumor necrosis factor-alpha .

Source

Imiquimod was first synthesized in the 1990s and has since been extensively studied for its biological applications. The N-oxide form represents a modification that may enhance its pharmacological properties or alter its metabolic pathway . The compound's synthesis and characterization have been documented in various scientific literature, indicating ongoing research into its efficacy and safety.

Classification

Imiquimod N-Oxide falls under the category of imidazoquinolines, a class of organic compounds characterized by their fused imidazole and quinoline rings. This classification highlights its structural uniqueness and potential for specific biological activity .

Synthesis Analysis

Methods

The synthesis of imiquimod N-Oxide typically involves the oxidation of imiquimod. Various methods can be employed, including:

  • Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the nitrogen atom in the quinoline ring to an N-oxide.
  • Electrochemical Methods: Applying electrochemical techniques to facilitate oxidation under controlled conditions.

Technical Details

The transformation into N-Oxide generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the successful synthesis of the compound .

Molecular Structure Analysis

Structure

The molecular formula for imiquimod is C14H16N4C_{14}H_{16}N_{4}, with a molar mass of approximately 240.31 g/mol. The structure consists of a tricyclic system featuring an imidazole ring fused with a quinoline moiety. For imiquimod N-Oxide, the modification involves the addition of an oxygen atom to one of the nitrogen atoms in the quinoline structure.

Data

  • IUPAC Name: 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine
  • CAS Number: 99011-02-6
  • SMILES Representation: CC(C)CN1C=NC2=C1C1=C(C=CC=C1)N=C2N
  • InChI Key: DOUYETYNHWVLEO-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Imiquimod N-Oxide can participate in various chemical reactions typical for heterocyclic compounds, including:

  • Nucleophilic Substitution: The presence of nitrogen atoms makes it susceptible to nucleophilic attack.
  • Reduction Reactions: The N-Oxide can be reduced back to imiquimod under certain conditions.

Technical Details

The reactivity profile of imiquimod N-Oxide is influenced by its electronic structure, which can be altered through substitution reactions or by changing reaction conditions. Understanding these reactions is crucial for developing derivatives with enhanced therapeutic profiles .

Mechanism of Action

Process

Imiquimod N-Oxide exerts its effects primarily through the activation of toll-like receptor 7, leading to:

  1. Cytokine Production: Induction of various cytokines that enhance immune responses.
  2. Activation of Immune Cells: Stimulation of dendritic cells, macrophages, and natural killer cells.

This mechanism promotes both innate and adaptive immunity, facilitating the clearance of abnormal cells or viral infections .

Data

Research indicates that imiquimod can significantly increase local concentrations of interferon-alpha and other pro-inflammatory cytokines at the application site, contributing to its therapeutic effects against skin lesions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a cream formulation for topical application.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade upon exposure to moisture or extreme temperatures.
  • pH Range: Formulations are usually buffered to maintain skin compatibility.

Relevant data regarding stability and solubility are critical for formulation development and clinical use .

Applications

Imiquimod N-Oxide has potential applications in various scientific fields:

  • Dermatology: Treatment of skin lesions such as warts and basal cell carcinoma.
  • Oncology: Investigated as an adjunct therapy in cancer immunotherapy due to its ability to modulate immune responses.
  • Virology: Research into its antiviral properties against human papillomavirus and other pathogens.

Current studies continue to explore novel applications and formulations that leverage its immunomodulatory effects .

Introduction to Imiquimod N-Oxide in Pharmacological Research

Historical Context and Emergence as a Derivative of Imidazoquinoline Immunomodulators

Imiquimod N-Oxide represents a deliberate structural evolution within the imidazoquinoline immunomodulator class, originating from efforts to overcome the pharmacokinetic limitations of its parent compound, imiquimod. Discovered during antiviral screening in the 1980s, imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) was initially noted for modest antiviral properties before its profound immunomodulatory potential via Toll-like receptor (TLR) activation was recognized [1] [5]. The historical development timeline reflects a shift from serendipitous discovery toward rational drug design:

  • First-generation challenges: Despite FDA approvals for topical use (genital warts: 1997; actinic keratosis/superficial BCC: 2004), imiquimod exhibited poor aqueous solubility (<0.5 mg/mL) and limited bioavailability (<3% systemic absorption), restricting its utility to superficial applications [3] [8].
  • Derivative rationalization: Systematic N-oxidation at the quinoline ring was pursued to enhance polarity and solubility while preserving the core imidazoquinoline pharmacophore essential for TLR engagement [5]. Early synthetic efforts involved direct oxidation of imiquimod using peracids or metalloenzyme mimics, yielding a compound with distinct physicochemical behavior [5].

Table 1: Key Chemical Modifications from Imiquimod to Imiquimod N-Oxide

PropertyImiquimodImiquimod N-OxidePharmacological Impact
Molecular FormulaC₁₄H₁₆N₄C₁₄H₁₆N₄OAltered electronic distribution
Aqueous Solubility<0.5 mg/mL>2.8 mg/mLEnhanced tissue penetration
logP (Octanol-Water)~2.1~1.3Reduced hydrophobicity
TLR7 Binding Affinity (IC₅₀)0.15 μM0.09 μMImproved target engagement

This strategic modification emerged contemporaneously with second-generation analogues (e.g., EAPB0203, EAPB0503), reflecting a broader pharmacological effort to optimize drug-likeness and immune specificity within the imidazoquinoline scaffold [5]. Unlike earlier derivatives focused solely on potency amplification, Imiquimod N-Oxide prioritized solubility-to-potency balance, enabling diversified delivery platforms beyond creams [5] [10].

Role in Advancing TLR-Agonist-Based Therapeutic Strategies

Imiquimod N-Oxide exemplifies the translational refinement of TLR-agonist therapeutics, addressing two critical gaps in immunopharmacology:

  • Systemic Delivery Barriers: Conventional imiquimod’s hydrophobicity necessitated topical formulations, limiting its applicability to accessible tumors. The N-Oxide derivative’s enhanced solubility facilitates nanoparticulate encapsulation (e.g., PLGA, liposomes) for intravenous or intratumoral administration, expanding target tissue coverage [4] [10]. Studies demonstrate >80% encapsulation efficiency in lipid-polymer hybrids, with sustained release profiles exceeding 72 hours [10].

  • Precision Immunomodulation: Unlike broad-acting cytokines, TLR agonists offer pathway-specific immune activation. Imiquimod N-Oxide’s refined binding to TLR7/8 (confirmed via competitive displacement assays) enhances MyD88-dependent signaling selectivity, reducing off-target cytokine storms [2] [6]. Transcriptomic analyses reveal upregulated IFN-α (>15-fold), IL-12p40 (>8-fold), and CXCL10 (>12-fold) in dendritic cells with minimal NF-κB-mediated proinflammatory noise compared to first-generation agonists [6].

Table 2: Immunophenotypic Effects of Imiquimod N-Oxide in Antigen-Presenting Cells

Immune ParameterChange vs. BaselineMechanistic Significance
IFN-α Secretion↑ 15.2-foldEnhanced antiviral/antitumor state
CD86 Expression (MFI)↑ 9.8-foldImproved T-cell co-stimulation
MHC-II Upregulation↑ 6.3-foldAugmented antigen presentation
IL-10 ProductionMinimized immunosuppressive environment

These properties position Imiquimod N-Oxide as a versatile adjuvant core for combination regimens—synergizing with checkpoint inhibitors (anti-PD-1), oncolytic viruses, or tumor antigen vaccines to reverse immune evasion in "cold" tumors [4] [9]. Its integration into nanoparticle systems co-loaded with antigens (e.g., ovalbumin, neoantigen peptides) demonstrates lymph node-targeted delivery, doubling CD8⁺ T-cell priming efficiency versus free imiquimod in murine melanoma models [4] [10].

Properties

Product Name

Imiquimod N-Oxide

IUPAC Name

5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3

InChI Key

JGCTUVXHGKNMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.